2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate
Brand Name: Vulcanchem
CAS No.: 2724208-33-5
VCID: VC11721286
InChI: InChI=1S/C16H23BO5/c1-12(18)19-10-11-20-14-8-6-13(7-9-14)17-21-15(2,3)16(4,5)22-17/h6-9H,10-11H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC(=O)C
Molecular Formula: C16H23BO5
Molecular Weight: 306.2 g/mol

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate

CAS No.: 2724208-33-5

Cat. No.: VC11721286

Molecular Formula: C16H23BO5

Molecular Weight: 306.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate - 2724208-33-5

Specification

CAS No. 2724208-33-5
Molecular Formula C16H23BO5
Molecular Weight 306.2 g/mol
IUPAC Name 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl acetate
Standard InChI InChI=1S/C16H23BO5/c1-12(18)19-10-11-20-14-8-6-13(7-9-14)17-21-15(2,3)16(4,5)22-17/h6-9H,10-11H2,1-5H3
Standard InChI Key SRHOLFGOQZNVOQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC(=O)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC(=O)C

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate (CAS RN: 269410-28-8) comprises a phenoxyethyl acetate backbone tethered to a pinacol boronate group. The compound’s IUPAC name is ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate, with the molecular formula C₁₆H₂₃BO₅ and a molecular weight of 306.16 g/mol . Its canonical SMILES representation, O=C(OCC)COC1=CC=C(C=C1)B2OC(C)(C)C(O2)(C)C, highlights the ester and boronate functionalities .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₃BO₅
Molecular Weight306.16 g/mol
CAS RN269410-28-8
InChI KeyIWVRBFCAALMWBP-UHFFFAOYSA-N

The boronate group’s sp²-hybridized boron atom enables participation in Suzuki-Miyaura cross-coupling reactions, while the ethyl acetate moiety enhances solubility in organic solvents .

Synthesis and Optimization

General Synthetic Routes

The synthesis of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate typically proceeds via a two-step protocol:

  • Boronation of Aryl Halides: Aryl bromides or iodides undergo palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) to install the boronate group. For example, 4-bromophenol derivatives react with B₂pin₂ in the presence of Pd(dppf)Cl₂ and potassium acetate (KOAc) in 1,4-dioxane at 110°C under inert conditions .

  • Esterification: The phenolic intermediate is then treated with ethyl bromoacetate in the presence of a base such as cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) to form the acetate ester.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 110°C, N₂68%
2Cs₂CO₃, THF, reflux70%

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield and purity. Automated systems ensure precise control over reaction parameters, such as temperature and stoichiometry, critical for reproducibility.

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound’s boronate group participates in palladium-catalyzed cross-couplings with aryl halides, forming biaryl structures essential in pharmaceuticals and organic electronics. For instance, coupling with 4-bromotoluene generates ethyl 2-(4-(p-tolyl)phenoxy)acetate, a precursor to liquid crystalline polymers.

Hydrolysis and Functionalization

Hydrolysis of the acetate ester under acidic or basic conditions yields 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetic acid, which can be further functionalized into amides or ketones .

Table 3: Common Reaction Pathways

Reaction TypeReagents/ConditionsProduct
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives
Ester HydrolysisNaOH, H₂O/EtOH, refluxCarboxylic acid
OxidationH₂O₂, AcOH, rtPhenol-boronic acid adduct

Industrial and Research Applications

Polymer Science

The compound serves as a monomer in synthesizing boronate-containing polymers, which exhibit stimuli-responsive behavior for drug delivery systems. Copolymerization with styrene derivatives yields materials with tunable thermal properties .

Pharmaceutical Intermediates

As a Suzuki coupling partner, it facilitates the synthesis of kinase inhibitors and NSAID derivatives. For example, coupling with 5-bromoindole produces intermediates for anti-inflammatory agents .

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